molecular formula C6H9NO5 B571380 N-Acetyl-L-Aspartic Acid-d3 CAS No. 1383929-94-9

N-Acetyl-L-Aspartic Acid-d3

Cat. No. B571380
M. Wt: 178.158
InChI Key: OTCCIMWXFLJLIA-OSIBIXDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-Aspartic Acid (NAA) is a neuronal osmolyte involved in fluid balance in the brain . It serves as a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . It is also a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .


Synthesis Analysis

NAA can be synthesized from aspartate and acetyl-CoA by aspartate N-acetyltransferase . An acetone powder of cat brain has been found to catalyze the synthesis of two radioactive products when incubated with L-aspartate-14C .


Molecular Structure Analysis

The molecular formula of NAA is C6H9NO5 . Its molecular weight is 175.1394 . The IUPAC Standard InChI is InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 .


Chemical Reactions Analysis

NAA can be used as a reactant to synthesize protected homoserine γ-lactones by selective reduction and acid-catalyzed cyclization reaction . It can also be used to synthesize racemic amino substituted succinimide derivatives via cyclocondensation reaction .


Physical And Chemical Properties Analysis

NAA has a density of 1.4±0.1 g/cm3 . Its boiling point is 425.3±35.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 74.6±6.0 kJ/mol .

Scientific Research Applications

  • Role in Brain Lipid Biosynthesis : NAA serves as an acetyl donor for lipid biosynthesis in the developing rat brain, particularly during the period of myelination. This suggests its crucial involvement in brain development and function (D'Adamo & Yatsu, 1966).

  • High Concentration in Mammalian Brain : NAA is present at uniquely high levels in the mammalian brain after myelination, indicating its significant role in brain physiology. Non-nervous tissues show much lower levels of this acetyl amino acid (D'Adamo, Smith, & Woiler, 1973).

  • Link to Neuropsychiatric Disorders : NAA concentrations increase significantly from midgestation to adulthood in the human brain. Its levels are disrupted in neurodegenerative disorders like Alzheimer's and Huntington's Disease, making it a potential biomarker for neuronal integrity and disease progression (Tsai & Coyle, 1995).

  • Enzyme Activity Distribution : The enzyme responsible for NAA synthesis, L-Aspartate N-acetyltransferase, is differentially distributed across the nervous system, with higher activity in the brainstem and spinal cord. This suggests a region-specific role of NAA in the nervous system (Truckenmiller, Namboodiri, Brownstein, & Neale, 1985).

  • Role in Neuronal Metabolism and Function : NAA appears to be involved in a dynamic intercompartmental cycling system in the brain, particularly between neurons and oligodendrocytes. It is hypothesized to play a role in osmoregulation and the removal of intracellular water from myelinated neurons (Baslow, 2003).

  • Non-Brain Tissues Metabolize NAA Differently : NAA is also metabolized in non-nervous tissues like the kidney and mammary gland, though the metabolic pathways and end products vary significantly from those in the brain (D'Adamo & Yatsu, 1966).

  • Potential in Diagnostic Medicine : Due to its prominent presence in 1H nuclear magnetic resonance spectroscopic studies, NAA is increasingly used as a diagnostic tool in human medicine for assessing brain pathology and disease progression in various CNS diseases (Baslow, 2003).

Future Directions

NAA concentrations have been found to be modulated by age, obesity, and glycemic control . Studies are ongoing to determine whether NAA may also play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency .

properties

IUPAC Name

(2S)-2-[(2,2,2-trideuterioacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCCIMWXFLJLIA-OSIBIXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-L-Aspartic Acid-d3

Citations

For This Compound
4
Citations
D Sangaraju, SK Shahidi-Latham, BL Burgess… - … of Pharmaceutical and …, 2017 - Elsevier
A multi-matrix hydrophilic interaction liquid chromatography tandem mass spectrometric method (HILIC-MS/MS) was developed for the quantitation of N-Acetyl Aspartic acid (NAA) using …
Number of citations: 15 www.sciencedirect.com
A Forgacsova, J Galba, RM Garruto, P Majerova… - … of Chromatography B, 2018 - Elsevier
Neurotransmitters, small molecules widely distributed in the central nervous system are essential in transmitting electrical signals across neurons via chemical communication. …
Number of citations: 31 www.sciencedirect.com
J Piestansky, A Forgacsova, D Olesova, J Galba… - 2022 - academia.edu
Neurotransmitters (NT) are widely distributed in the central nervous system. These molecules are important for many physiological processes and the function of the immune system. …
Number of citations: 0 www.academia.edu
L Jiao, S Maity, C Coarfa, K Rajapakshe, L Chen… - Cancer prevention …, 2019 - AACR
… The mass spectrometry–grade formic acid and internal standards, including N-acetyl l-aspartic acid-d3, l-tryptophan- 15 N 2 , sarcosine-d 3 , glutamic acid-d 5 , thymine-d 4 , gibberellic …
Number of citations: 22 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.